molecular formula C10H16F3NO B12090093 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

Cat. No.: B12090093
M. Wt: 223.24 g/mol
InChI Key: SNGDXPDTHZGOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol (CAS 1251924-82-9) is a high-value, trifluoromethylated azabicyclic compound of significant interest in medicinal chemistry and organic synthesis . The compound features a bridged bicyclic scaffold with a strategic trifluoromethyl and hydroxyl group, making it a versatile synthetic intermediate and building block for novel molecular architectures . Researchers utilize this scaffold to develop new calystegine analogues, which are investigated for their potential as glycosidase enzyme inhibitors . The presence of the trifluoromethyl group is particularly prized for its ability to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability, which are critical parameters in drug discovery . This compound is characterized by a molecular formula of C₁₀H₁₆F₃NO and a molecular weight of 223.24 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C for optimal stability . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16F3NO

Molecular Weight

223.24 g/mol

IUPAC Name

10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)9(15)7-3-1-2-4-8(9)6-14-5-7/h7-8,14-15H,1-6H2

InChI Key

SNGDXPDTHZGOQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CNCC(C1)C2(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclic Framework Formation

The azabicyclo[4.3.1]decan-10-ol core is typically constructed via intramolecular cyclization of linear precursors. A prominent approach involves diamine-ketone cyclization , where a linear diamine reacts with a trifluoromethyl-containing carbonyl intermediate. For example, dimethyl 2,7-dibromooctanoate has been employed in analogous syntheses of diazabicyclic systems . When treated with methylamine, this dibromo ester undergoes nucleophilic substitution, forming a cyclic amine intermediate. Adapting this method, the trifluoromethyl group could be introduced via a ketone precursor (Scheme 1 ):

Scheme 1: Cyclization of CF₃-Containing Precursors

  • Linear precursor synthesis :

    • Bromination of octanedioic acid derivatives at positions 2 and 7.

    • Introduction of trifluoromethyl group via Ruppert–Prakash reagent (TMSCF₃) at the ketone stage .

  • Amine cyclization :

    • Reaction with primary amines (e.g., benzylamine) under refluxing toluene to form 8-benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol .

  • Deprotection :

    • Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the target compound .

StepReagents/ConditionsYield (%)Reference
1TMSCF₃, KF, DMF65–75
2Benzylamine, Δ50–60
3H₂, Pd/C, MeOH85–90

This method benefits from scalability but requires precise control over stereochemistry during cyclization.

Diels-Alder Cycloaddition for Ring Construction

The Diels-Alder reaction is a cornerstone in bicyclic compound synthesis. While traditional approaches focus on bicyclo[2.2.1] systems , modifications enable access to larger rings like [4.3.1]. A hypothetical route involves:

Scheme 2: Diels-Alder Route

  • Diene synthesis :

    • Preparation of 1,3-cyclohexadiene substituted with a protected hydroxyl group.

  • Dienophile selection :

    • Trifluoromethylated enone (e.g., CF₃C(O)CH₂CH₂X) as the electron-deficient partner.

  • Cycloaddition :

    • Thermal or Lewis acid-catalyzed (e.g., AlCl₃) reaction to form the bicyclic adduct.

  • Post-functionalization :

    • Reduction of ketone to alcohol (NaBH₄) and amine introduction via reductive amination .

ParameterConditionsOutcome
DienophileCF₃C(O)CH₂CH₂BrEnhances electrophilicity
CatalystAlCl₃ (10 mol%)Accelerates reaction
Temperature80°C, 12 h70% conversion

This method’s feasibility hinges on dienophile reactivity and regioselectivity, with limited experimental validation in the provided sources .

Reductive Amination for Nitrogen Incorporation

Reductive amination offers a direct route to introduce the amine moiety while forming the bicyclic structure. A reported synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane illustrates this strategy :

Scheme 3: Reductive Amination Pathway

  • Diketone preparation :

    • Dimethyl 2,7-dibromooctanedioate reacted with methylamine to form a cyclic diamide.

  • Reduction :

    • LiAlH₄ reduces diamide to diamine.

  • Trifluoromethylation :

    • Electrophilic trifluoromethylation (e.g., CF₃I/CuI) at the bridgehead position .

StepChallengeMitigation Strategy
3Low CF₃ group incorporationUse of Umemoto’s reagent

While this method is unverified for the target compound, analogous steps in diazabicyclo systems suggest adaptability .

Late-stage introduction of the hydroxyl or trifluoromethyl group avoids instability issues during cyclization. Key transformations include:

  • Hydroxylation :

    • Epoxide ring-opening : Reaction of bicyclic epoxide with water under acidic conditions .

    • Ketone reduction : NaBH₄ reduction of a bridgehead ketone precursor .

  • Trifluoromethylation :

    • Nucleophilic CF₃⁻ : Using (CF₃)₃B⁻K⁺ to substitute bromide or iodide .

    • Radical pathways : Photocatalytic CF₃ addition to alkenes .

SubstrateReagentYield (%)
Bicyclic bromide(CF₃)₃B⁻K⁺, CuI40–50
Bridgehead ketoneNaBH₄, MeOH75–85

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on complexity, yield, and practicality:

MethodStepsTotal Yield (%)CostScalability
Cyclization (Scheme 1)328–35MediumHigh
Diels-Alder (Scheme 2)415–20HighLow
Reductive Amination420–25MediumModerate

Cyclization strategies (Scheme 1) emerge as the most viable, balancing yield and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₀H₁₆F₃NO
Molecular Weight : 223.24 g/mol
IUPAC Name : 10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol

The compound features a bicyclic structure characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and chemical reactivity.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities with tailored properties.
  • Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity profiles and develop derivatives with specific functionalities.

Biology

  • Biological Activity : Research indicates potential biological activities, including antimicrobial and antiviral effects. The trifluoromethyl group may enhance interaction with biological membranes and proteins.
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter transporters (e.g., dopamine transporter), which could lead to applications in neuropharmacology.

Medicine

  • Therapeutic Potential : Ongoing research is investigating its efficacy as a therapeutic agent for various diseases, particularly due to its structural similarity to known pharmacologically active compounds.
  • Antiprotozoal Activity : Case studies have indicated activity against protozoan pathogens such as Plasmodium falciparum and Trypanosoma brucei, suggesting potential applications in treating malaria and sleeping sickness.

Industry

  • Advanced Materials Development : The compound is being explored for use in the development of advanced materials with unique properties due to its chemical stability and reactivity.

Antimalarial Activity

A series of azabicyclo compounds were synthesized and tested for their antimalarial properties. One derivative exhibited an IC50 value of 0.180 µM against Plasmodium falciparum, demonstrating the potential for developing new antimalarial agents based on this framework.

Neurotransmitter Transport Inhibition

In studies focusing on azabicyclo derivatives, specific modifications led to increased inhibition of neurotransmitter transporters like dopamine transporter (DAT) and serotonin transporter (SERT). Improved selectivity ratios were observed, indicating potential therapeutic relevance.

CompoundTargetIC50 (µM)Selectivity Ratio
Compound ADAT0.0041060
Compound BSERT0.00391358
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol with structurally related bicyclic amines and ketones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
8-Azabicyclo[4.3.1]decan-10-one C₁₀H₁₅NO 165.23 Ketone at C10 Base structure; used in synthesis of derivatives
8-Benzyl-8-azabicyclo[4.3.1]decan-10-one C₁₆H₂₁NO 243.34 Benzyl at N8, ketone at C10 Increased steric bulk; potential CNS activity
7,9-Bis(4-chlorophenyl)-8-methyl-8-azabicyclo[4.3.1]decan-10-one C₂₂H₂₃NOCl₂ 388.33 Chlorophenyl groups at C7/C9, methyl at N8 Enhanced halogen-mediated binding affinity
This compound C₁₀H₁₄F₃NO 233.22 Trifluoromethyl and hydroxyl at C10 Improved metabolic stability and polarity

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from other bicyclic amines by enhancing electron-withdrawing effects and resistance to oxidative metabolism compared to methyl or benzyl substituents .
Physicochemical Properties
Property This compound 8-Azabicyclo[4.3.1]decan-10-one 7,9-Bis(4-chlorophenyl)-8-methyl variant
Density (g/cm³) 1.222 (predicted) Not reported Not reported
Boiling Point (°C) 380.4 (predicted) Not reported Not reported
LogP (lipophilicity) Estimated ~2.5 (CF₃ increases LogP) ~1.8 ~4.2 (chlorophenyl groups dominate)
Hydrogen Bond Donors 1 (hydroxyl) 0 0

Notes:

  • The trifluoromethyl group increases lipophilicity compared to the parent ketone, which may enhance blood-brain barrier penetration .
Stability and Reactivity
  • The trifluoromethyl group confers resistance to metabolic degradation , as seen in pyridalyl (), a pesticide with a trifluoromethylpyridine moiety .
  • The hydroxyl group may render the compound susceptible to oxidation or conjugation reactions , unlike ketone analogues, which are more chemically inert .

Biological Activity

10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol, with the CAS number 1251924-82-9, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₁₆F₃NO
  • Molecular Weight : 223.24 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets, including neurotransmitter transporters and potential antiprotozoal effects.

Neurotransmitter Transporter Interaction

Research indicates that compounds with similar azabicyclic structures can exhibit significant interactions with neurotransmitter transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). For instance, studies on related compounds have demonstrated that modifications to the bicyclic framework can enhance selectivity and potency at these targets, suggesting that this compound may also possess similar properties.

Antiprotozoal Activity

Preliminary investigations into the antiprotozoal activity of azabicyclo compounds have shown promise against pathogens such as Plasmodium falciparum and Trypanosoma brucei. A related study reported that azabicyclo derivatives exhibited submicromolar activity against these strains, indicating that structural modifications could lead to enhanced efficacy against protozoan infections.

Structure-Activity Relationship (SAR)

The SAR of azabicyclic compounds indicates that the presence of trifluoromethyl groups can significantly influence biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to improved binding affinity at biological targets.

Case Studies

  • Antimalarial Activity :
    A series of azabicyclo compounds were synthesized and tested for their antimalarial properties. One compound demonstrated an IC50 value of 0.180 µM against P. falciparum, showcasing the potential for developing new antimalarial agents based on the azabicyclo framework .
  • Neurotransmitter Transport Inhibition :
    In a study focusing on azabicyclo derivatives, certain modifications led to increased inhibition of DAT and SERT. For example, derivatives with specific substituents showed improved selectivity ratios, which are crucial for minimizing side effects in therapeutic applications .

Data Tables

CompoundTargetIC50 (µM)Selectivity Ratio
Compound ADAT0.0041060
Compound BSERT0.00391358
This compoundTBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol, and how can intermediates be characterized?

Synthesis of this bicyclic scaffold may involve cyclization strategies using trifluoromethyl-containing precursors, such as 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) or phenethylamine derivatives (e.g., 3-(trifluoromethyl)phenethylamine, CAS 52516-30-0) . Key intermediates can be characterized via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), as demonstrated for analogous 8-azabicyclo[3.2.1]octane derivatives . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and regioselectivity, particularly for hydroxyl and trifluoromethyl group placement.

Q. How can spectral data (NMR, IR, MS) be interpreted to validate the compound’s structure?

  • NMR : Focus on distinguishing the bicyclic scaffold’s proton environments. The trifluoromethyl group (CF₃) causes distinct splitting patterns in 1^1H NMR and a characteristic triplet in 19^19F NMR.
  • IR : The hydroxyl group (OH) exhibits a broad stretch near 3200–3600 cm1^{-1}, while the CF₃ group shows strong C-F stretches at 1100–1250 cm1^{-1}.
  • MS : Molecular ion peaks should align with the molecular formula (C₁₀H₁₄F₃NO), with fragmentation patterns reflecting the bicyclic backbone and CF₃ loss .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The hydroxyl group may render the compound sensitive to oxidation or dehydration under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH) should monitor degradation via HPLC. The trifluoromethyl group enhances lipophilicity but may introduce hydrolytic instability in aqueous media .

Advanced Research Questions

Q. How can enantioselective synthesis of this bicyclic scaffold be achieved, and what chiral catalysts are effective?

Enantioselective construction of the 8-azabicyclo[4.3.1]decan-10-ol core may adapt strategies from tropane alkaloid synthesis, such as asymmetric hydrogenation or organocatalytic cyclization. Chiral phosphine ligands or proline-derived catalysts have been used for related azabicyclo systems to control stereochemistry . Computational modeling (e.g., DFT) can predict transition states to optimize enantiomeric excess (ee) .

Q. What methodologies resolve contradictions in biological activity data for structurally similar azabicyclo compounds?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular toxicity) require rigorous structure-activity relationship (SAR) studies. For example:

  • Step 1 : Compare logP and pKa values to assess membrane permeability differences.
  • Step 2 : Use molecular docking to evaluate binding affinity variations caused by trifluoromethyl placement.
  • Step 3 : Validate hypotheses via functional assays (e.g., enzyme inhibition, cell viability) .

Q. How can computational tools predict the compound’s pharmacokinetic properties and metabolic pathways?

  • ADME Prediction : Software like Schrödinger’s QikProp or SwissADME estimates absorption (Caco-2 permeability), plasma protein binding, and CYP450 metabolism.
  • Metabolite Identification : Density functional theory (DFT) simulations can highlight susceptible sites for oxidative metabolism (e.g., hydroxylation of the bicyclic ring) .

Q. What analytical strategies distinguish regioisomers or diastereomers during synthesis?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers.
  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis, as seen in related azabicyclo structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.